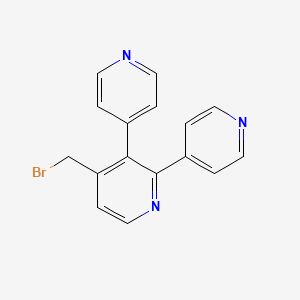

4-(bromomethyl)-2,3-dipyridin-4-ylpyridine

Description

Contextualization within Heterocyclic Chemistry: Pyridyl-Substituted Pyridine (B92270) Systems

Pyridyl-substituted pyridine systems are a prominent class of N-heterocyclic compounds that have garnered substantial attention from the scientific community. The pyridine ring, an aromatic heterocycle isoelectronic with benzene (B151609), is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govwikipedia.org The presence of a nitrogen atom in the six-membered ring imparts distinct electronic properties, including a dipole moment and a propensity for nucleophilic substitution at the C-2 and C-4 positions. nih.gov

The linkage of multiple pyridine rings creates polypyridyl ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions. These complexes are central to the development of catalysts, luminescent materials, and molecular sensors. The specific arrangement of the pyridine units in 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, with pyridyl substituents at the 2 and 3 positions of a central pyridine core, offers a unique geometric and electronic framework for coordination chemistry and the design of novel supramolecular assemblies.

Strategic Role of the Bromomethyl Moiety as a Synthetic Handle in Advanced Chemical Architectures

The bromomethyl group (-CH2Br) is a highly valuable functional group in organic synthesis, acting as a versatile synthetic handle for the introduction of various substituents. nih.gov Its utility stems from the high reactivity of the carbon-bromine bond, which makes it an excellent electrophile for nucleophilic substitution reactions. researchgate.net This reactivity allows for the facile attachment of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of more complex molecular architectures.

In the context of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, the bromomethyl moiety at the 4-position of the central pyridine ring provides a strategic point for chemical modification. This functional group can be readily transformed into other functionalities or used to link the polypyridyl core to other molecules or solid supports. mdpi.com The process of bromination of methyl groups on heterocyclic rings is a key step in creating these versatile intermediates. researchgate.netmdpi.com

Table 1: Reactivity of the Bromomethyl Group

| Reaction Type | Nucleophile | Resulting Functional Group |

|---|---|---|

| Nucleophilic Substitution | Amine (R-NH2) | Aminomethyl (-CH2-NHR) |

| Nucleophilic Substitution | Alcohol (R-OH) | Alkoxymethyl (-CH2-OR) |

| Nucleophilic Substitution | Thiol (R-SH) | Thiomethyl (-CH2-SR) |

| Nucleophilic Substitution | Cyanide (CN-) | Cyanomethyl (-CH2-CN) |

| Williamson Ether Synthesis | Alkoxide (R-O-) | Ether (-CH2-O-R) |

Overview of Research Trajectories: From Synthetic Access to Advanced Functional Applications

While specific research on 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. The initial focus would be on establishing efficient and scalable synthetic routes to this compound. Drawing inspiration from the synthesis of other substituted pyridines, this could involve multi-step sequences starting from commercially available pyridine derivatives. mdpi.com

Once synthetically accessible, research would likely diverge into several key areas of application:

Coordination Chemistry: The polypyridyl core of the molecule makes it an excellent candidate for the synthesis of novel metal complexes. The denticity and coordination geometry of the ligand could be fine-tuned through the strategic placement of the pyridyl groups.

Materials Science: By utilizing the reactive bromomethyl handle, the molecule could be incorporated into polymers or grafted onto surfaces to create functional materials with tailored optical, electronic, or catalytic properties.

Supramolecular Chemistry: The pyridyl units can participate in hydrogen bonding and π-π stacking interactions, making the molecule a valuable building block for the construction of self-assembling supramolecular architectures.

Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. lifechemicals.comnih.gov The unique three-dimensional structure of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine and its derivatives could be explored for their potential biological activity.

Table 2: Potential Research Applications

| Research Area | Potential Application | Key Feature Utilized |

|---|---|---|

| Coordination Chemistry | Catalysts, Luminescent Probes | Polypyridyl Core |

| Materials Science | Functional Polymers, Modified Surfaces | Bromomethyl Handle |

| Supramolecular Chemistry | Self-Assembling Systems, Molecular Cages | Pyridyl Groups (H-bonding, π-stacking) |

Structure

3D Structure

Properties

Molecular Formula |

C16H12BrN3 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

4-(bromomethyl)-2,3-dipyridin-4-ylpyridine |

InChI |

InChI=1S/C16H12BrN3/c17-11-14-5-10-20-16(13-3-8-19-9-4-13)15(14)12-1-6-18-7-2-12/h1-10H,11H2 |

InChI Key |

GXGTXIRGMQGGCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=CN=C2C3=CC=NC=C3)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Bromomethyl 2,3 Dipyridin 4 Ylpyridine

Strategies for the Construction of the 2,3-Dipyridin-4-ylpyridine Core

The formation of the central tris-pyridyl framework is a significant synthetic challenge, requiring precise control over the regioselectivity of the bond-forming reactions. Several methodologies can be adapted for this purpose, primarily involving pyridine (B92270) annulation and cyclization reactions, as well as modern cross-coupling techniques.

Pyridine Annulation and Cyclization Approaches

Pyridine annulation and cyclization reactions offer a classical yet effective approach to constructing the polypyridyl core. The Kröhnke pyridine synthesis is a particularly relevant and versatile method for generating highly substituted pyridines. znaturforsch.comwikipedia.org This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium (B1175870) acetate (B1210297). wikipedia.orgmdpi.com For the synthesis of a 2,3-dipyridin-4-ylpyridine core, a one-pot variation of the Kröhnke synthesis could be envisioned, reacting an appropriate aryl aldehyde with two equivalents of an acetylpyridine derivative. mdpi.com

The general mechanism of the Kröhnke synthesis begins with the enolization of the α-pyridinium methyl ketone, followed by a 1,4-addition to the α,β-unsaturated ketone to form a Michael adduct. wikipedia.org This adduct then tautomerizes to a 1,5-dicarbonyl intermediate. wikipedia.org Subsequent addition of ammonia, dehydration, cyclization, and elimination of the pyridinium (B92312) cation leads to the formation of the desired pyridine ring. wikipedia.org The versatility of the Kröhnke synthesis allows for the preparation of a wide array of functionalized pyridines and polypyridyl systems. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | α-Pyridinium methyl ketone salt and α,β-unsaturated carbonyl compound | znaturforsch.comwikipedia.org |

| Nitrogen Source | Ammonium acetate is commonly used | mdpi.com |

| Key Intermediate | 1,5-dicarbonyl compound | wikipedia.org |

| Product | Highly functionalized pyridine | znaturforsch.comwikipedia.org |

| Application | Synthesis of mono-, di-, tri-, and tetra-pyridines | researchgate.net |

Cross-Coupling Reactions for Pyridyl-Pyridine Linkages (e.g., Suzuki Coupling, other organometallic methods)

Modern organometallic cross-coupling reactions provide a powerful and highly modular approach to the synthesis of biaryl and polyaryl systems, including polypyridines. The Suzuki-Miyaura and Stille cross-coupling reactions are particularly prominent in this regard. nih.govnobelprize.orgyoutube.com

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. nobelprize.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org For the construction of the 2,3-dipyridin-4-ylpyridine core, a sequential Suzuki coupling strategy could be employed. For instance, a dihalopyridine could be sequentially coupled with two different pyridylboronic acids.

A potential challenge in Suzuki couplings involving pyridylboronic acids is the instability of certain isomers and potential for deboronation. nih.gov However, one-pot procedures involving directed ortho metalation-boronation followed by in-situ Suzuki-Miyaura cross-coupling can circumvent the need to isolate these sensitive intermediates. nih.gov

The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organic halide or triflate. nih.gov A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents. nih.gov Similar to the Suzuki coupling, a sequential Stille coupling approach could be envisioned for the synthesis of the 2,3-dipyridin-4-ylpyridine core.

| Reaction | Organometallic Reagent | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (boronic acid or ester) | Mild reaction conditions, high functional group tolerance, commercially available reagents | Instability of some pyridylboronic acids, potential for deboronation | nobelprize.orgnih.gov |

| Stille Coupling | Organotin (organostannane) | Air and moisture stable reagents, good for complex and sterically hindered substrates | Toxicity of tin reagents and byproducts | nih.gov |

Regioselective Functionalization of Polyarylpyridines

The regioselective functionalization of pre-formed pyridine rings is another critical strategy for accessing specifically substituted polypyridyl systems. Directed ortho metalation (DoM) is a powerful technique that allows for the deprotonation and subsequent functionalization of a pyridine ring at a position ortho to a directing metalating group (DMG). znaturforsch.comclockss.org Common DMGs include amides, carbamates, and ethers. clockss.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a desired substituent. clockss.org

For the synthesis of the 2,3-dipyridin-4-ylpyridine core, a DoM strategy could be employed to introduce pyridyl substituents at specific positions of a central pyridine ring. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity. znaturforsch.comclockss.org The use of mixed TMP (2,2,6,6-tetramethylpiperidyl)-metal bases can offer high regioselectivity and functional group tolerance in the metalation of pyridines. thieme-connect.de

Introduction and Manipulation of the Bromomethyl Functionality

Once the 2,3-dipyridin-4-ylpyridine core is assembled, the next critical step is the introduction of the bromomethyl group at the 4-position of the central pyridine ring. This is typically achieved through the bromination of a precursor methyl group or by the conversion of a hydroxymethyl group.

Bromination Techniques for Pyridyl-Methyl Groups

The direct bromination of a methyl group on a pyridine ring is a common method for introducing a bromomethyl functionality. N-Bromosuccinimide (NBS) is a widely used reagent for the free-radical bromination of benzylic and allylic C-H bonds, which is analogous to the C-H bonds of a pyridyl-methyl group. nih.govresearchgate.netwikipedia.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation. wikipedia.org The choice of solvent is critical, with non-polar solvents like carbon tetrachloride or benzene (B151609) favoring the radical pathway. nih.gov

The regioselectivity of bromination in dimethylpyridines indicates that the nitrogen atom in the ring has a deactivating inductive effect, with bromination favoring the methyl group furthest from the nitrogen. researchgate.net In the context of 4-methyl-2,3-dipyridin-4-ylpyridine, the methyl group at the 4-position of the central ring would be the target for this reaction.

| Reagent | Initiator/Conditions | Solvent | Reaction Type | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, or UV irradiation | Carbon tetrachloride, Benzene | Free-radical substitution (Wohl-Ziegler reaction) | nih.govwikipedia.org |

| Pyridinium bromide-perbromide | Not typically required | Ethyl acetate | Electrophilic bromination | nih.govmdpi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Not typically required | Various organic solvents | Electrophilic bromination | google.com |

Precursor Synthesis and Derivatization Routes (e.g., from hydroxymethyl precursors)

An alternative and often milder approach to introducing the bromomethyl group is through the conversion of a hydroxymethyl precursor. The synthesis of 4-(hydroxymethyl)-2,3-dipyridin-4-ylpyridine would be the initial step. This can be achieved through various methods, such as the reduction of a corresponding carboxylic acid or ester, or by the formylation of the polypyridyl core followed by reduction.

Derivatization Reactions Initiated by the Bromomethyl Group

The bromomethyl group on the phenyl substituent of 4'-(4-bromomethylphenyl)-2,2':6',2''-terpyridine serves as a highly reactive site for a variety of chemical transformations. This functionality allows for the covalent attachment of this versatile tridentate ligand to other molecules and surfaces, enabling the construction of complex supramolecular assemblies, functional materials, and bioactive conjugates. The primary reactivity of the bromomethyl group stems from its susceptibility to nucleophilic attack, leading to the displacement of the bromide ion.

The benzylic bromide in 4'-(4-bromomethylphenyl)-2,2':6',2''-terpyridine is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. These reactions are fundamental for creating new derivatives with tailored properties.

Oxygen-based nucleophiles, such as hydroxides and alkoxides, readily displace the bromide to form alcohols and ethers, respectively. For instance, the conversion of 4'-(4-bromomethylphenyl)-2,2':6',2''-terpyridine to its corresponding hydroxymethyl derivative, 4'-(4-hydroxymethylphenyl)-2,2':6',2''-terpyridine, can be achieved using sodium bicarbonate (NaHCO₃) in a 60% yield. researchgate.net More complex ether linkages can be forged as well. The reaction with various hydroxybenzoate esters in the presence of a weak base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) proceeds efficiently to yield the corresponding benzyloxy-terpyridine ligands. researchgate.net Similarly, reaction with 2,2,2-tris(1H-pyrazol-1-yl)ethanol in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) results in the formation of an ether linkage, connecting the terpyridine moiety to a tris(pyrazolyl) fragment.

Nitrogen-based nucleophiles are also commonly employed. The reaction with imidazole (B134444) and potassium hydroxide (B78521) (KOH) in dichloromethane (B109758) (DCM) leads to the formation of an N-alkylated imidazole derivative. Amines, such as 2-aminomethylpyridine, can also serve as effective nucleophiles to create new, more complex ligand architectures.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium Bicarbonate | - | 4'-(4-hydroxymethylphenyl)-2,2':6',2''-terpyridine | 60% | researchgate.net |

| 4-hydroxy methylbenzoate | K₂CO₃, DMF, 80°C, 24 h | 4'-(4-Methylbenzoate-benzyloxy)-2,2':6',2''-terpyridine | 80% | researchgate.net |

| 2,2,2-tris(1H-pyrazol-1-yl)ethanol | NaH, THF | 4'-(4-(2,2,2-tris(1H-pyrazol-1-yl)ethoxymethyl)phenyl)-2,2':6',2''-terpyridine | Not Reported | |

| Imidazole | KOH, DCM, overnight | 4'-(4-(imidazol-1-ylmethyl)phenyl)-2,2':6',2''-terpyridine | Not Reported | rsc.org |

The reaction of 4'-(4-bromomethylphenyl)-2,2':6',2''-terpyridine with tertiary amines, particularly pyridine derivatives, leads to the formation of quaternary pyridinium salts. This N-alkylation reaction is a straightforward method for introducing a positive charge and modifying the electronic and solubility properties of the terpyridine ligand.

For example, the reaction with 1-methyl-1H-imidazole in refluxing 1,4-dioxane (B91453) for 8 hours yields the corresponding quaternary imidazolium (B1220033) salt. rsc.org This type of reaction is not limited to simple pyridines. The pendant pyridyl group of a coordinated 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) ligand in a ruthenium complex can be alkylated. The reaction of a complex like [Ru(pytpy)₂]²⁺ with bis-alkylating agents such as bis[4-(bromomethyl)phenyl]methane results in the formation of complex metallamacrocycles, demonstrating the utility of this reaction in constructing sophisticated supramolecular structures.

Table 2: Formation of Quaternary Pyridinium Salts

| Pyridine Derivative | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 1-methyl-1H-imidazole | 1,4-dioxane, reflux, 8 h | Quaternary Imidazolium Salt | rsc.org |

| Coordinated 4'-(4-pyridyl)-2,2':6',2''-terpyridine | Reaction with another bromomethyl-functionalized molecule | N-alkylated pyridinium within a metal complex | nih.gov |

While the bromomethyl group is a prime candidate for carbon-carbon bond formation through reactions with organometallic reagents (e.g., Grignard reagents, organocuprates, or in palladium-catalyzed cross-coupling reactions), specific examples detailing such transformations for 4'-(4-bromomethylphenyl)-2,2':6',2''-terpyridine are not prevalent in the surveyed literature.

In principle, the benzylic bromide could react with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to form a new C-C bond, yielding an alkylated terpyridine derivative. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings, which are extensively used to functionalize the terpyridine core itself, could potentially be adapted for the bromomethyl group. However, documented synthetic reports specifically applying these methods to the bromomethyl moiety of this particular terpyridine are scarce. The focus in the literature has predominantly been on nucleophilic substitution with heteroatoms (N, O, S) or on the synthesis of the terpyridine skeleton itself via cross-coupling at the 4'-position of a halogenated central pyridine ring. Further research may explore this avenue for extending the carbon framework of this versatile ligand.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified outline. The necessary experimental and theoretical data for the following sections are not present in the accessible literature:

Coordination Chemistry of 4 Bromomethyl 2,3 Dipyridin 4 Ylpyridine As a Versatile Ligand

Metal Complex Formation and Structural Elucidation

Formation of Mononuclear and Polynuclear Complexes

To provide a thorough and accurate article as per the instructions, published research on this specific compound is required. General information on related pyridyl-substituted pyridine (B92270) ligands cannot be substituted, as this would not adhere to the strict focus on “4-(bromomethyl)-2,3-dipyridin-4-ylpyridine.”

Analysis of Coordination Geometries and Stereochemistry

The coordination of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine to a metal center is anticipated to be primarily through the nitrogen atoms of its three pyridine rings. The spatial arrangement of these nitrogen donors will dictate the resulting coordination geometries and stereochemistry of the metal complexes. The relative orientation of the pyridine rings—whether they can rotate freely or are sterically hindered—plays a crucial role.

The coordination of the three pyridyl nitrogens to a single metal ion would likely result in a tridentate coordination mode. Depending on the metal ion's preferred coordination number and geometry, as well as the flexibility of the ligand itself, various geometries can be envisioned. For instance, with an octahedral metal center, the ligand could coordinate in a meridional (mer) or facial (fac) fashion. The "bite angles" (N-M-N angles) would be influenced by the steric bulk of the ligand and the size of the metal ion.

| Metal Ion | Potential Coordination Geometry | Potential Isomers |

| Octahedral (e.g., Co(II), Ni(II)) | Distorted Octahedral | mer/fac isomers, atropisomers |

| Tetrahedral (e.g., Zn(II), Cd(II)) | Distorted Tetrahedral | Enantiomers |

| Square Planar (e.g., Pd(II), Pt(II)) | Distorted Square Planar | Cis/trans isomers |

This table presents hypothetical coordination geometries based on common metal ion preferences and the tridentate nature of a tripodal pyridyl ligand.

Extended Coordination Architectures

The multidentate nature of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine makes it an excellent candidate for the construction of extended coordination architectures such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled cages.

The design of MOFs relies on the predictable coordination of metal ions or clusters with organic linkers to form extended, often porous, structures. Pyridyl-based ligands are widely used in MOF synthesis due to their versatile coordination abilities. For a ligand like 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine to be an effective MOF linker, several principles are key:

Directionality: The spatial arrangement of the pyridyl nitrogen atoms provides directional bonding vectors, which are crucial for controlling the topology of the resulting framework. The tripodal nature of this ligand could lead to the formation of 3D networks.

Rigidity vs. Flexibility: The degree of rotational freedom between the pyridine rings will influence the rigidity of the ligand. While rigid ligands often lead to more predictable and robust frameworks, some degree of flexibility can allow for the formation of interesting topologies and responsive materials. rsc.org

Functionality: The bromomethyl group offers a reactive handle for post-synthetic modification of the MOF. This could be used to introduce new functionalities, such as catalytic sites or recognition motifs, after the framework has been assembled.

The combination of multiple coordination sites and a functional group makes this ligand a promising candidate for creating MOFs with tailored properties.

Coordination polymers are formed by the self-assembly of metal ions and organic ligands into one-, two-, or three-dimensional networks. rsc.org The synthesis of coordination polymers using 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine would typically involve solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures.

The resulting structures would be highly dependent on the choice of metal ion, the metal-to-ligand ratio, the solvent, and the presence of counter-ions. For example, with a metal ion that prefers a linear coordination geometry, a 1D chain structure might be formed. In contrast, a metal ion with a tetrahedral or octahedral preference could lead to the formation of 2D sheets or 3D frameworks. uzh.chresearchgate.net

Characterization of these materials would involve techniques such as single-crystal X-ray diffraction to determine the precise connectivity and structure, powder X-ray diffraction to assess bulk purity, and thermogravimetric analysis to evaluate thermal stability.

| Metal Ion | Anion | Potential Network Dimensionality |

| Ag(I) | NO₃⁻, BF₄⁻ | 1D, 2D, or 3D |

| Zn(II) | Cl⁻, SO₄²⁻ | 2D or 3D |

| Cu(II) | PF₆⁻, ClO₄⁻ | 1D, 2D, or 3D |

This table illustrates how the combination of metal ion and counter-anion can influence the dimensionality of coordination polymers formed with multidentate pyridyl ligands.

In addition to extended networks, multidentate ligands can also form discrete, cage-like structures through metal-directed self-assembly. nih.govunipr.it The formation of such cages requires a careful balance between the geometry of the ligand and the coordination preference of the metal ion. nih.gov

For 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, it is conceivable that in the presence of appropriate metal ions, discrete molecular cages or capsules could be formed. For instance, combining this tripodal ligand with a metal ion that prefers a square planar geometry could lead to the formation of a cage-like structure where the metal ions act as the vertices and the organic ligands span the faces. The internal cavity of such a cage could potentially encapsulate guest molecules. nih.govnih.gov

The synthesis of these self-assembled structures is often achieved by simply mixing the ligand and the metal salt in a suitable solvent at room temperature. nih.gov The characterization of these discrete assemblies would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction.

Supramolecular Chemistry Involving 4 Bromomethyl 2,3 Dipyridin 4 Ylpyridine

Non-Covalent Interactions in Directed Self-Assembly Processes

To discuss this topic, experimental data from single-crystal X-ray diffraction or theoretical calculations would be required to analyze the specific intermolecular forces at play.

Hydrogen Bonding and π-Stacking Interactions in Crystal Engineering

Analysis of the crystal structure of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine would be necessary to identify and characterize any hydrogen bonds (e.g., C-H···N) or π-stacking interactions between the pyridine (B92270) rings. Such data would allow for the creation of a table summarizing key geometric parameters.

Table 1: Hypothetical Intermolecular Interaction Parameters This table is for illustrative purposes only, as no data exists for the target compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | C-H···N | N/A | N/A |

Host-Guest Complexation with Pyridine Derivatives

Studies involving techniques such as NMR titration or isothermal titration calorimetry would be needed to determine if this molecule can act as a host or guest, and to quantify the binding affinities with other pyridine derivatives. No such studies have been reported.

Design and Assembly of Supramolecular Architectures

The utility of a ligand as a building block is demonstrated through its successful incorporation into larger, well-defined structures.

Coordination-Driven Self-Assembly (as a building block)

Research articles describing the reaction of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine with metal ions (e.g., Palladium(II), Platinum(II), Copper(I)) to form discrete metallacycles or metallacages are absent from the literature. Such work would typically provide details on the synthesis and characterization (via NMR, mass spectrometry, and X-ray crystallography) of the resulting supramolecular structures.

Table 2: Hypothetical Coordination-Driven Self-Assembly Products This table is for illustrative purposes only, as no data exists for the target compound.

| Metal Precursor | Resulting Architecture | Stoichiometry | Characterization Methods |

|---|---|---|---|

| [Pd(en)(NO₃)₂] | Metallacycle | N/A | N/A |

Catalytic Applications and Mechanistic Investigations

Catalytic Mechanisms

The catalytic functionality of coordination complexes derived from "4-(bromomethyl)-2,3-dipyridin-4-ylpyridine" is intrinsically linked to the electronic properties of the ligand, particularly its ability to participate in redox processes. The terpyridine-like core of the molecule serves as a "non-innocent" ligand, meaning it can actively engage in electron transfer events, acting as an electron reservoir during a catalytic cycle. nih.govresearchgate.net This behavior is crucial for stabilizing various oxidation states of a coordinated metal center and for facilitating single-electron transfer (SET) pathways. nih.gov

The three electron-deficient pyridine (B92270) rings within the ligand framework create a conjugated system with a low-lying lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov This electronic structure allows for redox chemistry to occur on the ligand itself, rather than being confined to the metal core. nih.govnih.gov As a result, metal complexes featuring this ligand can stabilize metals in unusually low oxidation states, which is a key feature in many catalytic transformations, including C-C bond formation, cross-coupling, and hydrofunctionalization reactions. nih.govnih.govrsc.org The ability of the terpyridine ligand to assist in single-electron processes has been observed in complexes with various metals, including nickel, copper, and cobalt. nih.gov

The redox potentials of these metal complexes, which dictate their electron transfer capabilities, are influenced by both the coordinated metal and the specific substituents on the ligand. rsc.org While research on the specific compound 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine is not extensively detailed in existing literature, data from analogous terpyridine complexes illustrate how these properties are tuned. For instance, platinum-terpyridine complexes have been shown to undergo reversible two-electron transfers, a critical process for multi-electron catalytic reactions. rsc.org

The table below presents electrochemical data for representative terpyridine (tpy) metal complexes, demonstrating the range of redox activities these systems can access.

| Complex | Process | Potential (V) | Notes | Reference |

|---|---|---|---|---|

| [Pt(pip2NCN)(tpy)]+ | Pt-centered Oxidation (2e-) | ~0.4 | Two-electron transfer process. | rsc.org |

| [Pt(pip2NCN)(tpy)]+ | tpy-centered Reduction | ~ -1.0 | First ligand-based reduction. | rsc.org |

| [Pt(pip2NCN)(tpy)]+ | tpy-centered Reduction | ~ -1.5 | Second ligand-based reduction. | rsc.org |

| [(tpy)Ni-Br] | Metal-centered Radical | N/A | EPR spectroscopy indicates a metal-centered radical, unlike other tpy-Ni-Alkyl complexes which can be ligand-centered. | acs.org |

Furthermore, the bromomethyl group (-CH₂Br) on the 4-position of the central pyridine ring introduces another potential site for redox activity. In the context of photoredox catalysis, benzylic and heteroaromatic methyl bromides are frequently used as radical precursors. nih.gov The carbon-bromine bond can undergo a single-electron reduction to generate a carbon-centered radical, which can then participate in subsequent bond-forming reactions while regenerating the photocatalyst. nih.govsemanticscholar.org This process is a cornerstone of many modern synthetic methods. The excited state of a photoredox catalyst, such as a Ru(bpy)₃²⁺ or an Ir(ppy)₃ complex, can be sufficiently reducing to cleave the C-Br bond, initiating a catalytic cycle. ethz.ch Therefore, the bromomethyl functionality on "4-(bromomethyl)-2,3-dipyridin-4-ylpyridine" not only serves as a synthetic handle for further modification but also represents a latent site for initiating radical-based catalytic transformations via redox processes.

Advanced Characterization Techniques for Research on 4 Bromomethyl 2,3 Dipyridin 4 Ylpyridine Systems

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For novel compounds such as 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, this method provides precise data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry.

The process involves irradiating a single crystal of the compound with monochromatic X-rays. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. This technique is crucial for elucidating the exact conformation of the molecule in the solid state, which is influenced by intramolecular and intermolecular forces.

Furthermore, SCXRD is invaluable for studying the supramolecular architecture. It reveals how individual molecules of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine assemble in the crystal lattice through non-covalent interactions. These interactions can include hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking between the pyridine (B92270) rings, and van der Waals forces. Understanding this supramolecular assembly is key to predicting and controlling the material's bulk properties, such as solubility, melting point, and crystal morphology.

Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Structural Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. By identifying the characteristic vibrational frequencies, these methods allow for the confirmation of functional groups and provide insights into the molecular structure.

For 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, FT-IR and FT-Raman spectra would be expected to show characteristic bands corresponding to:

Pyridine ring vibrations: C-H stretching, C=C and C=N ring stretching, and ring breathing modes.

Bromomethyl group vibrations: C-H stretching and bending of the CH₂ group, and the C-Br stretching frequency, which typically appears in the lower frequency region of the infrared spectrum.

Differences in the selection rules for IR and Raman activity can provide a more complete vibrational analysis. For instance, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This comprehensive vibrational data is useful for confirming the successful synthesis of the target molecule and can also be used to study intermolecular interactions, which may cause shifts in vibrational frequencies.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Photophysical Properties

Ultraviolet-visible (UV-Vis) absorption spectroscopy and luminescence (fluorescence and phosphorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of a compound.

The UV-Vis absorption spectrum of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions, likely π-π* and n-π* transitions associated with the conjugated pyridine ring system. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Luminescence spectroscopy provides information about the molecule's behavior after it has absorbed light. If the compound is fluorescent or phosphorescent, its emission spectrum will show the wavelengths of light emitted as the molecule returns to its ground electronic state. The quantum yield (the efficiency of the emission process) and the lifetime of the excited state are key parameters that can be determined. These photophysical properties are crucial for applications in areas such as molecular sensing, light-emitting diodes (LEDs), and photochemistry.

Nuclear Magnetic Resonance (NMR) for Solution-Phase Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine rings and the methylene (-CH₂-) protons of the bromomethyl group. The chemical shift of these signals, their integration (which corresponds to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the complete assignment of the proton resonances.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, including those in the pyridine rings and the methylene carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and their directly attached carbons, further confirming the molecular structure.

Electrochemical and Thermal Analysis

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine. This would provide information on the oxidation and reduction potentials of the molecule, which is relevant for its potential use in electronic devices or as a catalyst.

Cyclic Voltammetry for Redox Properties and Electron Transfer

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a chemical species. In the context of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, CV can provide significant insights into its electron transfer characteristics, which are crucial for applications in areas such as catalysis, molecular electronics, and sensor technology.

The multi-pyridine structure of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine suggests a rich redox chemistry. The nitrogen atoms in the pyridine rings are potential sites for oxidation and reduction. A typical cyclic voltammogram for a pyridine-containing compound will exhibit characteristic peaks corresponding to these electron transfer events. The potential at which these peaks occur provides information about the energy levels of the molecular orbitals involved in the redox processes.

A hypothetical CV experiment on 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine would likely involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte. The resulting voltammogram might display one or more reduction waves corresponding to the sequential addition of electrons to the dipyridin-ylpyridine core. The reversibility of these waves would indicate the stability of the resulting radical anions. Furthermore, the bromomethyl group itself can be electrochemically active, potentially undergoing reductive cleavage of the carbon-bromine bond, which would appear as an irreversible peak in the voltammogram.

Table 1: Hypothetical Cyclic Voltammetry Data for 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine

| Process | Peak Potential (Epc) vs. Ag/AgCl | Peak Potential (Epa) vs. Ag/AgCl | ΔEp (mV) | Scan Rate (mV/s) |

| Reduction 1 | -1.25 V | -1.18 V | 70 | 100 |

| Reduction 2 | -1.60 V | -1.52 V | 80 | 100 |

| C-Br Cleavage | -1.90 V | - | Irreversible | 100 |

Note: This data is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Thermal Analysis (e.g., Thermogravimetric Analysis) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are essential for determining the stability of a compound at elevated temperatures and for understanding its decomposition mechanisms. Thermogravimetric analysis (TGA) is a particularly valuable method where the mass of a sample is monitored as a function of temperature or time. This information is critical for assessing the suitability of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine for applications that may involve high-temperature processing or operation.

The TGA curve for 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine would reveal the temperature at which the compound begins to decompose, indicated by a loss of mass. The profile of the mass loss can also provide clues about the decomposition pathway. For instance, a multi-step decomposition might suggest the sequential loss of different fragments of the molecule.

Analysis of the gaseous products evolved during the TGA experiment, often performed using a coupled mass spectrometer (TGA-MS), would provide detailed information about the decomposition pathway by identifying the fragments lost at each stage.

Table 2: Hypothetical Thermogravimetric Analysis Data for 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine

| Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment |

| 250 - 300 | ~23% | Loss of HBr |

| 350 - 450 | ~45% | Decomposition of pyridine rings |

| > 450 | - | Further fragmentation to smaller molecules |

Note: This data is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Computational and Theoretical Studies on 4 Bromomethyl 2,3 Dipyridin 4 Ylpyridine and Its Complexes

Electronic Properties and Reactivity Prediction

No specific data on the electronic properties or predicted reactivity for 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine could be located.

Due to the absence of specific research on "4-(bromomethyl)-2,3-dipyridin-4-ylpyridine," this article cannot be generated as per the instructions.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com

For 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, a Density Functional Theory (DFT) study would be the standard approach to calculate the energies and spatial distributions of the HOMO and LUMO. While specific DFT calculations for this exact molecule are not available in the cited literature, we can infer its electronic properties by examining studies on related compounds.

The electronic character of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine is determined by the interplay of its constituent parts: the central pyridine (B92270) ring, the two pyridin-4-yl substituents, and the bromomethyl group. The pyridine rings are π-deficient aromatic systems, which generally leads to a stabilization of the LUMO. The bromomethyl group (-CH₂Br) is typically an electron-withdrawing group due to the electronegativity of the bromine atom. This electron-withdrawing nature would be expected to further lower the energy of the LUMO. researchgate.net

In a DFT study on 2,6-bis(bromomethyl)pyridine, the effects of the bromomethyl groups on the electronic structure of the pyridine ring were investigated. Such studies, along with those on other substituted bipyridines and terpyridines, show that the introduction of electron-withdrawing or electron-donating groups can systematically tune the HOMO and LUMO energy levels. researchgate.netnih.gov For instance, electron-withdrawing substituents generally stabilize both the HOMO and LUMO, leading to changes in the HOMO-LUMO gap that can be correlated with the electronic properties of the substituent. nih.gov

The HOMO of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine would likely be a π-orbital distributed across the conjugated system of the three pyridine rings. The LUMO would also be a π*-antibonding orbital spread across the same framework. The precise energy levels would depend on the dihedral angles between the pyridine rings, which affect the extent of π-conjugation.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical but representative values for the HOMO and LUMO energies and the resulting energy gap for 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, based on typical values for related heterocyclic compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Energy difference between HOMO and LUMO, indicating chemical stability. |

This table presents illustrative data based on typical values for similar compounds, as specific computational results for 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine are not available in the reviewed literature.

Elucidation of Electronic Coupling and Electron Transfer Mechanisms

When a ligand like 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine coordinates to a metal center, it can play a crucial role in mediating electron transfer processes. This is particularly relevant in the context of photochemistry and electrochemistry, where metal complexes containing polypyridyl ligands are widely studied for applications in areas such as solar energy conversion and catalysis.

Electron transfer between a donor and an acceptor site (which could be two metal centers or a metal center and another part of the molecule) is governed by several factors, including the distance between the sites, the driving force of the reaction, and the electronic coupling between the donor and acceptor. The 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine ligand can act as a bridge that facilitates this electronic communication.

The conjugated π-system of the three pyridine rings provides a pathway for electrons to move between a coordinated metal center and other parts of a supramolecular assembly. The degree of electronic coupling (V) is a measure of the interaction between the donor and acceptor wavefunctions through the bridging ligand. A larger electronic coupling value leads to a faster rate of electron transfer.

In ruthenium(II) polypyridyl complexes, for example, excitation with light often leads to a metal-to-ligand charge transfer (MLCT) state, where an electron is promoted from a metal-based orbital to a ligand-based π* orbital. nih.gov The nature of the ligand, including the presence of electron-withdrawing or -donating groups, can significantly influence the energy of this MLCT state and the subsequent electron transfer pathways. frontiersin.org The bromomethyl group on 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine, being electron-withdrawing, would be expected to stabilize the ligand's π* orbitals, potentially lowering the energy of the MLCT state.

Furthermore, the bromomethyl group offers a reactive site for further functionalization. It can be used to covalently attach the entire metal complex to other molecules or surfaces, allowing for the construction of more complex systems where the electron transfer properties can be studied in a controlled manner.

Theoretical calculations, often using DFT, can be employed to estimate the electronic coupling between different parts of a molecule. These calculations provide valuable insights into how the structure of the bridging ligand affects the efficiency of electron transfer.

The following interactive table provides examples of typical electronic coupling values for electron transfer in metal complexes with bridging ligands, illustrating how this parameter can vary with the nature of the bridge.

| Bridging Ligand Type | Typical Electronic Coupling (V) (cm⁻¹) | Implication for Electron Transfer |

|---|---|---|

| Saturated Aliphatic Chain | < 10 | Weak coupling, slow electron transfer. |

| Simple Aromatic Ring (e.g., Phenyl) | 50 - 200 | Moderate coupling, faster electron transfer. |

| Conjugated Polypyridyl System | 200 - 1000+ | Strong coupling, efficient and fast electron transfer. |

This table provides representative data to illustrate the concept of electronic coupling. The actual values for complexes of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine would require specific computational studies.

Q & A

Q. What safety precautions are critical when handling 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine?

Methodological Answer:

- Skin/Eye Protection: Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Toxicity Management: Due to insufficient toxicological data, assume acute toxicity. Use fume hoods to avoid inhalation and monitor for symptoms like irritation or respiratory distress .

- Waste Disposal: Segregate halogenated waste in labeled containers and follow institutional guidelines for brominated organic compounds.

Q. What synthetic routes are available for preparing 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine?

Methodological Answer:

- Bromomethylation Strategy: React 2,3-dipyridin-4-ylpyridine with a brominating agent (e.g., NBS or HBr in acetic acid) under controlled conditions. Optimize stoichiometry to avoid over-bromination .

- Purification: Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The bromomethyl moiety acts as an electrophilic site for Pd-catalyzed coupling with arylboronic acids. Use Pd(PPh3)4 (5 mol%), K2CO3 base, and dioxane/water (3:1) at 80°C for 12 hours .

- Nucleophilic Substitution: React with amines (e.g., piperidine) in THF at reflux to yield pyridylmethylamine derivatives. Monitor progress via TLC (silica, ethyl acetate/hexanes) .

Q. What strategies mitigate challenges in characterizing byproducts during synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS to detect intermediates (e.g., di-brominated analogs). For isomers, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Reaction Optimization: Adjust brominating agent concentration (e.g., 1.1 eq NBS) and reaction time (2–4 hours) to minimize side products.

Q. How can computational methods predict the compound’s behavior in supramolecular systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with host molecules (e.g., cyclodextrins) using GROMACS. Analyze binding energy (ΔG) and stability of inclusion complexes .

- DFT Calculations: Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict electron-transfer properties in photochemical applications .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity How to address uncertainty?

Methodological Answer:

Q. Conflicting yields in bromomethylation reactions: How to ensure reproducibility?

Methodological Answer:

- Parameter Control: Standardize solvent purity (HPLC-grade), temperature (±2°C), and inert atmosphere (N2/Ar). Document moisture content (<50 ppm) using Karl Fischer titration .

Applications in Advanced Synthesis

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.